molecular formula C14H14O4 B14572304 4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol CAS No. 61463-11-4

4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol

Cat. No.: B14572304
CAS No.: 61463-11-4
M. Wt: 246.26 g/mol
InChI Key: VVUSTAIRMBKKAI-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is an organic compound with a complex structure that includes hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced organic synthesis techniques, including the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the hydroxyl and methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

61463-11-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol

InChI

InChI=1S/C14H14O4/c1-18-14-8-10(15)7-13(17)11(14)6-9-4-2-3-5-12(9)16/h2-5,7-8,15-17H,6H2,1H3

InChI Key

VVUSTAIRMBKKAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CC2=CC=CC=C2O)O)O

Origin of Product

United States

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